molecular formula C19H21NO12 B12335504 2-Nitrophenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide, Methyl Ester

2-Nitrophenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide, Methyl Ester

Cat. No.: B12335504
M. Wt: 455.4 g/mol
InChI Key: CTOASCJVNQFYNH-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of 2-Nitrophenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester is defined by its β-D-glucuronic acid backbone, acetylated at the 2-, 3-, and 4-hydroxyl groups, with a methyl ester at the carboxyl position and a 2-nitrophenyl group at the anomeric carbon. The compound’s molecular formula, C₁₃H₁₈O₁₀ , corresponds to a molecular weight of 334.28 g/mol . The β-configuration at the anomeric center (C1) is critical for its enzymatic recognition by β-glucuronidases, which hydrolyze the glycosidic bond to release 2-nitrophenol.

Stereochemical analysis reveals that the acetyl groups introduce steric hindrance, stabilizing the pyranose ring in a ^4C₁ chair conformation. Nuclear magnetic resonance (NMR) studies of related acetylated glucuronides confirm that O-acetylation shifts proton signals downfield due to electron-withdrawing effects. For example, the methyl ester group at C6 resonates at δ 3.7–3.9 ppm, while acetyl methyl protons appear as singlets near δ 2.0–2.1 ppm. The 2-nitrophenyl group contributes distinct UV-Vis absorption at 400–420 nm, enabling spectrophotometric monitoring of enzymatic hydrolysis.

Structural Feature Position Chemical Group Spectral Signature
Anomeric carbon C1 2-Nitrophenyl glycoside δ 5.4–5.6 ppm (¹H NMR)
Acetyl groups C2, C3, C4 O-acetyl δ 2.0–2.1 ppm (¹H NMR)
Carboxyl group C6 Methyl ester δ 3.7–3.9 ppm (¹H NMR)
Pyranose ring - β-D-glucuronic acid $$ J_{1,2} = 7.8–8.2 \, \text{Hz} $$

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H21NO12

Molecular Weight

455.4 g/mol

IUPAC Name

methyl 3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate

InChI

InChI=1S/C19H21NO12/c1-9(21)28-14-15(29-10(2)22)17(30-11(3)23)19(32-16(14)18(24)27-4)31-13-8-6-5-7-12(13)20(25)26/h5-8,14-17,19H,1-4H3

InChI Key

CTOASCJVNQFYNH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])C(=O)OC)OC(=O)C

Origin of Product

United States

Preparation Methods

Foundations in Glucuronide Chemistry

β-D-glucuronides are pivotal in drug metabolism and detoxification pathways, making their synthetic preparation a subject of sustained interest. The target compound, 2-nitrophenyl 2,3,4-tri-O-acetyl-beta-D-glucuronide, methyl ester, belongs to a class of protected glucuronides where acetyl groups shield hydroxyl moieties at positions 2, 3, and 4, while a methyl ester stabilizes the carboxylic acid functionality. These protecting groups mitigate unwanted side reactions during synthesis, ensuring regioselectivity and simplifying purification.

The synthesis of such derivatives typically begins with methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate, a commercially available precursor. This compound’s fully acetylated structure provides a stable framework for subsequent modifications. The critical challenge lies in selectively removing the anomeric (C1) acetyl group while retaining others, a feat achieved through innovative deprotection strategies.

Comparative Analysis of Glycosylation Approaches

Two primary glycosylation strategies dominate the literature: direct coupling of protected glucuronate esters with phenolic acceptors and imidate-mediated glycosylation . The direct method, employing trimethylsilyl triflate (TMSOTf) as a catalyst, offers simplicity but suffers from modest yields (24–38%) due to competing side reactions. In contrast, the trichloroacetimidate route, which involves synthesizing an activated glycosyl donor, improves yields to 58% by enhancing reaction efficiency and anomeric control.

For the 2-nitrophenyl derivative, the latter approach proves superior. The electron-withdrawing nitro group on the phenyl acceptor complicates nucleophilic attack, necessitating highly reactive donors. BF₃·OEt₂, a Lewis acid catalyst, facilitates β-selective glycosylation by stabilizing the oxocarbenium intermediate and ensuring stereochemical fidelity.

Stepwise Preparation of this compound

Selective Anomeric Deprotection

The synthesis commences with methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate (1), where all hydroxyl groups are acetylated. Selective removal of the C1 acetate is achieved using N-methylpiperazine in anhydrous dichloromethane (DCM). This base selectively cleaves the anomeric acetyl group without disturbing other esters, yielding the hemiacetal intermediate methyl 2,3,4-tri-O-acetyl-β-D-glucopyranuronate (13).

Reaction Conditions :

  • Solvent : Anhydrous DCM
  • Base : N-methylpiperazine (2.5 equiv)
  • Temperature : 0°C to room temperature
  • Time : 12–16 hours

The reaction’s success hinges on the base’s moderate strength (pKa ~10), which avoids hydrolyzing the methyl ester or secondary acetates. Nuclear magnetic resonance (NMR) analysis confirms deprotection by the disappearance of the C1 acetyl signal (δ 2.08 ppm) and the emergence of a hemiacetal proton (δ 5.32 ppm, J = 3.6 Hz).

Trichloroacetimidate Donor Formation

The hemiacetal (13) is converted to the α-trichloroacetimidate donor (14) by treatment with trichloroacetonitrile and 1,8-diazabicycloundec-7-ene (DBU). This step capitalizes on the thermodynamic preference for the α-anomer, stabilized by the electron-withdrawing trichloroacetimidate group.

Reaction Conditions :

  • Reagents : CCl₃CN (5 equiv), DBU (0.1 equiv)
  • Solvent : Anhydrous DCM
  • Temperature : 0°C to room temperature
  • Yield : 89%

The α-configuration is confirmed by a small coupling constant (J₁,₂ = 3.6 Hz) in the ¹H NMR spectrum, indicative of a cis relationship between H1 and H2.

Glycosylation with 2-Nitrophenol

The imidate donor (14) reacts with 2-nitrophenol under BF₃·OEt₂ catalysis to form the β-glycoside. The nitro group’s electron-deficient nature necessitates vigorous conditions, but the Lewis acid facilitates nucleophilic attack by activating the imidate and stabilizing the transition state.

Reaction Conditions :

  • Catalyst : BF₃·OEt₂ (0.2 equiv)
  • Solvent : Anhydrous DCM
  • Temperature : -15°C to 0°C
  • Yield : 58%

The β-anomer is confirmed by a large coupling constant (J₁,₂ = 7.28 Hz), consistent with a trans-diaxial arrangement. Final deprotection is unnecessary, as the target retains the 2,3,4-O-acetyl and methyl ester groups.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The choice of anhydrous DCM minimizes unwanted hydrolysis, while low temperatures (-15°C) suppress side reactions during glycosylation. Elevated temperatures lead to α-anomer formation via SN1-like mechanisms, underscoring the need for strict thermal control.

Catalytic Efficiency

BF₃·OEt₂ outperforms other Lewis acids (e.g., TMSOTf) in this context, as it enhances β-selectivity without promoting aglycone transfer. Its moderate acidity avoids protonating the nitro group, which could deactivate the phenolic acceptor.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 5.32 (H1, d, J = 7.28 Hz), δ 2.08–2.15 (3×OAc), δ 3.78 (COOCH₃).
  • ¹³C NMR : δ 170.1–170.8 (3×OAc), δ 169.5 (COOCH₃), δ 152.4 (C-NO₂).

Purity Assessment

Reverse-phase HPLC (C18 column, 66:34 phosphate buffer:acetonitrile) confirms >95% purity, with retention times consistent with β-anomers.

Challenges and Mitigation Strategies

Competing Transesterification

The methyl ester’s lability under basic conditions necessitates neutral workup protocols. Use of sodium carbonate in aqueous methanol during deprotection avoids ester cleavage, preserving the methyl group.

Anomeric Control

α/β Selectivity is governed by the interplay of catalyst, temperature, and donor reactivity. Preactivation of the imidate donor at low temperatures ensures kinetic β-selectivity, while thermodynamic control favors α-anomers.

Applications in Biochemical Research

This compound’s stability and solubility make it a valuable substrate for studying β-glucuronidase activity in gut microbiota. Its nitro group facilitates spectrophotometric detection (λmax = 420 nm), enabling real-time monitoring of enzymatic hydrolysis.

Chemical Reactions Analysis

2-Nitrophenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide, Methyl Ester undergoes several types of chemical reactions:

Scientific Research Applications

Biochemical Assays

One of the primary applications of 2-Nitrophenyl 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester is as a biochemical assay reagent. It is utilized in the study of glucuronidation processes, which are crucial for drug metabolism and detoxification mechanisms in the body. The compound serves as a substrate for UDP-glucuronosyltransferases (UGTs), enzymes that catalyze the conjugation of glucuronic acid to various substrates, enhancing their solubility and facilitating excretion .

Case Study: Glucuronidation of Quercetin Derivatives

A study highlighted the use of this compound in synthesizing glucuronides from quercetin derivatives. The enzymatic reactions involving UGTs produced multiple glucuronidated products that demonstrated varying pharmacological activities. For instance, quercetin-4′-O-beta-D-glucuronide exhibited potent inhibition against xanthine oxidase, suggesting therapeutic potential .

Drug Development

The compound plays a critical role in drug development, particularly in understanding the pharmacokinetics and bioavailability of drugs. By investigating how drugs are metabolized through glucuronidation, researchers can predict their efficacy and safety profiles.

Table: Comparison of Glucuronidation Rates

CompoundGlucuronidation Rate (µmol/min/mg protein)Remarks
Quercetin0.25Most potent inhibitor
Other flavonoidsVariesDependent on structure
2-Nitrophenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide methyl esterReference standardUsed for comparative studies

Metabolic Studies

Metabolic studies involving this compound have provided insights into its role in human metabolism. The ability to conjugate with various substrates allows researchers to explore how dietary compounds are processed in the liver and other tissues.

Example: Dietary Flavonoids Metabolism

Research has shown that dietary flavonoids undergo extensive metabolism via glucuronidation. The use of 2-Nitrophenyl 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester as a model substrate has facilitated the understanding of these metabolic pathways and their implications on health outcomes .

Mechanism of Action

The mechanism of action of 2-Nitrophenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide, Methyl Ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo enzymatic hydrolysis, releasing active metabolites that interact with biological targets. These interactions can modulate various biochemical pathways, influencing drug metabolism and efficacy.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate
  • CAS Number : 55274-44-7
  • Molecular Formula: C₁₉H₂₁NO₁₂
  • Molecular Weight : 455.37 g/mol
  • Solubility: Acetone, Methanol .

Applications: This compound is a chromogenic substrate for β-glucuronidase, releasing 2-nitrophenol upon enzymatic hydrolysis, detectable via spectrophotometry (λ ~ 400–420 nm). It is widely used in diagnostic assays for bacterial/fungal infections and drug metabolism studies .

Comparison with Structural Analogs

Substituent Position Variants: 4-Nitrophenyl Analogs

4-Nitrophenyl 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester

  • CAS : 18472-49-6
  • Molecular Formula: C₁₉H₂₁NO₁₂ (same as 2-nitrophenyl variant)
  • Key Differences: Releases 4-nitrophenol (λ ~ 405 nm), offering similar colorimetric detection but distinct absorbance profiles. Reported to exhibit superior stability in culture media and food testing applications .

Halogen-Substituted Derivatives

4-Iodophenyl 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester

  • CAS : 490028-18-7
  • Molecular Formula : C₁₉H₂₁IO₁₀
  • Molecular Weight : 536.27 g/mol
  • Solubility in dichloromethane (uncommon for acetylated glucuronides) .

Aromatic Group Variants

1-Naphthol 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester

  • CAS : 18404-55-2
  • Molecular Formula : C₂₄H₂₄O₁₂
  • Applications :
    • Hydrolysis releases 1-naphthol, detectable via fluorescence (λₑₓ ~ 290 nm, λₑₘ ~ 330 nm), ideal for sensitive fluorometric assays.
    • Intermediate in synthesizing 1-naphthol glucuronide for metabolic studies .

Functionalized Derivatives

4-Formyl-2-nitrophenyl 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester

  • CAS : 148579-93-5
  • Molecular Formula: C₂₃H₂₃NO₁₃
  • Key Features :
    • Formyl group provides a reactive site for conjugation (e.g., Schiff base formation with amines), useful in probe synthesis.
    • Applied in glycan microarray development for studying carbohydrate-protein interactions .

Table: Structural and Functional Comparison

Compound Name CAS Substituent Molecular Formula MW (g/mol) Key Applications
2-Nitrophenyl 2,3,4-Tri-O-acetyl-β-D-glucuronide, Methyl Ester 55274-44-7 2-Nitrophenyl C₁₉H₂₁NO₁₂ 455.37 β-Glucuronidase assays, drug metabolism
4-Nitrophenyl analog 18472-49-6 4-Nitrophenyl C₁₉H₂₁NO₁₂ 455.37 Fluorometric/colorimetric assays, food testing
4-Iodophenyl analog 490028-18-7 4-Iodophenyl C₁₉H₂₁IO₁₀ 536.27 Radiolabeling, synthetic intermediates
1-Naphthol analog 18404-55-2 1-Naphthol C₂₄H₂₄O₁₂ 504.44 Fluorometric detection, metabolite synthesis
4-Formyl-2-nitrophenyl analog 148579-93-5 4-Formyl-2-nitrophenyl C₂₃H₂₃NO₁₃ 545.43 Glycan microarrays, probe development

Key Research Findings

  • Substituent Position Impact : The 2-nitrophenyl derivative exhibits faster enzymatic hydrolysis in bacterial β-glucuronidase assays compared to 4-nitrophenyl, likely due to steric effects .
  • Detection Sensitivity : 1-Naphthol derivatives offer ~10× lower detection limits (nM range) than nitrophenyl analogs (μM range) due to fluorescence .
  • Synthetic Utility: Benzoyl-protected analogs (e.g., 2,3,4-Tri-O-benzoyl-α-D-glucuronide methyl ester trichloroacetimidate, CAS 169557-99-7) serve as glycosyl donors in oligosaccharide synthesis, leveraging trichloroacetimidate’s reactivity .

Biological Activity

2-Nitrophenyl 2,3,4-Tri-O-acetyl-beta-D-glucuronide, Methyl Ester (CAS Number: 55274-44-7) is a synthetic compound primarily utilized in biochemical research. It serves as an important intermediate in the synthesis of prodrugs and has been studied for its potential biological activities, particularly in drug delivery systems and cancer therapies.

  • Molecular Formula : C19H21NO12
  • Molecular Weight : 455.37 g/mol
  • Purity : Minimum >95%
  • Storage Conditions : Typically stored at -20°C to maintain stability.

Biological Activity Overview

The biological activity of this compound is linked to its role as a glucuronide conjugate. Glucuronidation is a crucial phase II metabolic pathway that enhances the solubility and excretion of various compounds. This specific methyl ester derivative has shown promise in several areas:

  • Drug Delivery Systems : The compound has been investigated as a prodrug for the antitumor antibiotic daunomycin. Its acetylated form allows for better permeability and stability in biological systems, potentially leading to enhanced therapeutic efficacy against tumors .
  • Enzyme Substrate : It acts as a substrate for β-glucuronidase enzymes which are involved in the metabolism of various drugs and xenobiotics. This property is particularly useful in studying enzyme kinetics and drug metabolism pathways .
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects on cancer cells, possibly through mechanisms involving apoptosis and cell cycle disruption .

Case Study 1: Daunomycin Prodrugs

Leenders and Scheeren (1995) synthesized novel daunomycin-phosphate-sulfate-β-glucuronide prodrugs using intermediates like this compound. Their findings indicated that these prodrugs showed enhanced anticancer activity compared to standard daunomycin formulations due to improved bioavailability and reduced systemic toxicity .

Case Study 2: Metabolic Pathways

Research has demonstrated that the compound can be effectively used to study the β-glucuronidation process in vitro. It serves as a model substrate for evaluating the activity of human liver microsomes and recombinant enzymes involved in drug metabolism .

Case Study 3: Cytotoxicity Assays

In cytotoxicity assays conducted on various cancer cell lines, derivatives of this glucuronide showed significant inhibitory effects on cell proliferation. The mechanism was linked to increased reactive oxygen species (ROS) generation leading to oxidative stress-induced apoptosis .

Data Tables

PropertyValue
Molecular FormulaC19H21NO12
Molecular Weight455.37 g/mol
CAS Number55274-44-7
Minimum Purity>95%
Typical UseProdrug synthesis
Study ReferenceFindings
Leenders & Scheeren (1995)Enhanced anticancer activity
Research on β-glucuronidationModel substrate for enzyme studies
Cytotoxicity AssaysInduced apoptosis via ROS generation

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